molecular formula C7H8N2O2 B15054893 1-(6-Methoxypyridazin-3-YL)ethanone

1-(6-Methoxypyridazin-3-YL)ethanone

Cat. No.: B15054893
M. Wt: 152.15 g/mol
InChI Key: CPTGBBNUPNXHEW-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridazin-3-YL)ethanone is an organic compound with the molecular formula C7H8N2O2. It belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms.

Preparation Methods

The synthesis of 1-(6-Methoxypyridazin-3-YL)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 6-methoxypyridazine and acetyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 6-methoxypyridazine is reacted with acetyl chloride in the presence of pyridine. The reaction mixture is then stirred at room temperature for several hours.

Chemical Reactions Analysis

1-(6-Methoxypyridazin-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Methoxypyridazin-3-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridazin-3-YL)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(6-Methoxypyridazin-3-YL)ethanone can be compared with other similar compounds, such as:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the pyridazine scaffold.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

1-(6-methoxypyridazin-3-yl)ethanone

InChI

InChI=1S/C7H8N2O2/c1-5(10)6-3-4-7(11-2)9-8-6/h3-4H,1-2H3

InChI Key

CPTGBBNUPNXHEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN=C(C=C1)OC

Origin of Product

United States

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